1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-((6-ethoxypyridin-3-yl)methyl)azetidine-3-carboxamide is a complex organic compound with significant potential in pharmaceutical research. The compound features a unique structure that incorporates multiple heterocycles, which are often associated with biological activity. Its molecular formula is , and it has a molecular weight of approximately 380.412 g/mol. This compound is primarily utilized in research settings and is not approved for human or veterinary use.
This compound falls under the category of azetidine derivatives, which are known for their diverse biological activities. It also contains pyrimidine and pyrazole moieties, making it relevant in medicinal chemistry, particularly in the development of new therapeutic agents.
The synthesis of 1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-((6-ethoxypyridin-3-yl)methyl)azetidine-3-carboxamide typically involves multi-step organic reactions. Key steps may include:
The specific conditions (temperature, solvents, catalysts) for each step will vary based on the chosen synthetic route and starting materials. Detailed reaction conditions are often proprietary to the manufacturers or researchers involved.
The molecular structure of 1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-((6-ethoxypyridin-3-yl)methyl)azetidine-3-carboxamide can be represented using various notations:
InChI=1S/C18H20N8O2/c1-13-3-4-17(27)26(23-13)8-6-19-18(28)14-10-24(11-14)15-9-16(21-12-20-15)25-7-2-5-22-25/h2-5,7,9,12,14H,6,8,10-11H2,1H3,(H,19,28)This notation provides insights into the connectivity of atoms within the molecule.
The compound's molecular weight is 380.412 g/mol, and its empirical formula indicates a complex arrangement of nitrogen and carbon atoms typical of heterocyclic compounds.
The compound may undergo various chemical reactions typical for amides and heterocycles:
Each reaction's yield and selectivity depend on factors such as solvent choice, temperature, and reaction time.
Quantitative data regarding binding affinities or inhibition constants would typically be derived from biological assays conducted in research settings.
The physical properties of 1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-((6-ethoxypyridin-3-yl)methyl)azetidine-3-carboxamide include:
This compound has potential applications in:
CAS No.: 13052-09-0
CAS No.: 32986-79-1
CAS No.: 1192-42-3
CAS No.: 21115-85-5
CAS No.: 39492-88-1